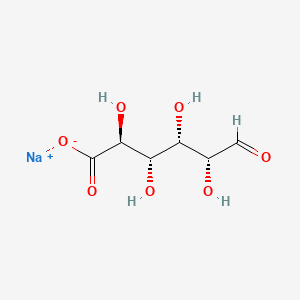

Sodium glucuronate

Vue d'ensemble

Description

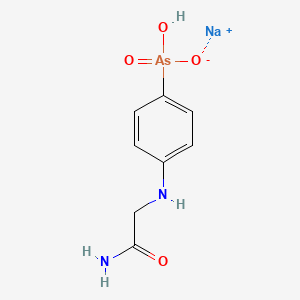

G2013 (sodium), également connu sous le nom de guluronate de sodium, est un anti-inflammatoire non stéroïdien. C'est un monosaccharide acide uronique et un diastéréoisomère de l'acide glucuronique. Ce composé a montré des propriétés anti-inflammatoires et immunomodulatrices prometteuses, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .

Mécanisme D'action

Target of Action

Sodium glucuronate, the sodium salt of glucuronic acid , primarily targets the process of glucuronidation . Glucuronidation is a biochemical reaction that links glucuronic acid to a molecule, enhancing its solubility for more efficient transport .

Mode of Action

This compound interacts with its targets by replacing the hydrogen ions (H+) in gluconic acid with sodium ions (Na+), resulting in the formation of Sodium Gluconate . This reaction primarily involves a chemical process where gluconic acid is neutralized with sodium hydroxide (NaOH) .

Biochemical Pathways

This compound is involved in the uronic acid pathway . This pathway is crucial for converting carbohydrates like glucose into uronic acids, which are necessary intermediates in a number of metabolic processes . The uronic acid pathway of glucose conversion to glucuronate begins by conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is oxidized to UDP-glucuronate by the NAD + -requiring enzyme, UDP-glucose dehydrogenase .

Pharmacokinetics

It’s known that this compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The high water solubility of this compound could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of Sodium Gluconate . This compound is known for its chelating properties and is utilized as a chelating agent in various processes . It finds applications in textile, metal surface treatment, cement, and more .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the conversion of gluconic acid to Sodium Gluconate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction is dependent on the pH of the environment. Moreover, this compound’s high water solubility suggests that it may be more effective in aqueous environments.

Analyse Biochimique

Biochemical Properties

Sodium glucuronate is involved in the biochemical process known as glucuronidation, where it conjugates with various molecules to increase their solubility. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to substrates such as drugs, bilirubin, hormones, and other xenobiotics. The interaction between this compound and these substrates results in the formation of glucuronides, which are more water-soluble and can be easily excreted from the body .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility and excretion of potentially harmful substances. It plays a significant role in cell signaling pathways, gene expression, and cellular metabolism. By facilitating the removal of toxins and drugs, this compound helps maintain cellular homeostasis and prevents the accumulation of harmful substances that could disrupt cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the process of glucuronidation. This involves the binding of glucuronic acid to substrates via glycosidic bonds, catalyzed by UDP-glucuronosyltransferase. This enzyme-mediated reaction results in the formation of glucuronides, which are more hydrophilic and can be readily excreted. This compound also interacts with various biomolecules, including enzymes and transport proteins, to facilitate the detoxification process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that this compound can maintain its efficacy in promoting the excretion of toxins and drugs over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. At lower dosages, this compound effectively enhances the excretion of toxins and drugs without causing adverse effects. At higher dosages, it can lead to toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in the glucuronate pathway, where it is synthesized from glucose-6-phosphate through a series of enzymatic reactions. This pathway involves enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase. This compound also plays a role in the phase II metabolism of xenobiotics, where it conjugates with various substrates to form glucuronides, facilitating their excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins such as multidrug resistance protein 1 (MRP1), which facilitates the transport of glucuronide conjugates across cellular membranes. This interaction ensures the efficient excretion of glucuronides from cells and their subsequent elimination from the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it participates in the glucuronidation process. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferase is located. The subcellular localization of this compound is crucial for its role in detoxification and the maintenance of cellular homeostasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le guluronate de sodium peut être préparé à partir du sel de sodium de l'acide alginique. La préparation implique l'hydrolyse acide du sel de sodium de l'acide alginique, suivie de processus de purification. La voie de synthèse détaillée comprend la dissolution du sel de sodium de l'acide alginique dans l'eau, suivie d'une hydrolyse acide à l'aide d'acide chlorhydrique. La solution est ensuite neutralisée avec de l'hydroxyde de sodium, et le produit est purifié par cristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la production de guluronate de sodium implique une hydrolyse acide à grande échelle du sel de sodium de l'acide alginique. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. La production industrielle comprend également des étapes d'élimination des impuretés et de stabilisation du composé pour éviter sa dégradation .

Analyse Des Réactions Chimiques

Types de réactions : Le guluronate de sodium subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

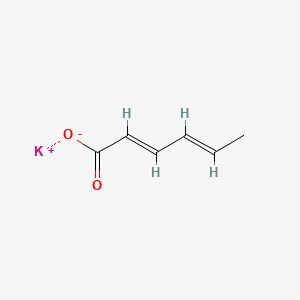

Oxydation : Le guluronate de sodium peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans la molécule, souvent en utilisant des réactifs tels que les halogènes ou les agents alkylants.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du guluronate de sodium peut conduire à la formation de dérivés de l'acide glucuronique, tandis que la réduction peut produire divers alcools .

4. Applications de la recherche scientifique

Le guluronate de sodium a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes et de polymères.

Biologie : Le composé est étudié pour son rôle dans les processus cellulaires et son potentiel en tant que biomarqueur de certaines maladies.

Médecine : Le guluronate de sodium est étudié pour son potentiel thérapeutique dans le traitement des maladies inflammatoires, telles que la sclérose en plaques et le lupus érythémateux disséminé

Industrie : Il est utilisé dans la production de matériaux biodégradables et comme additif dans divers procédés industriels.

5. Mécanisme d'action

Le guluronate de sodium exerce ses effets par plusieurs mécanismes :

Action anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et réduit l'infiltration de cellules immunitaires dans les tissus enflammés.

Effets immunomodulateurs : Le composé module l'expression des récepteurs des chimiokines, affectant ainsi la migration et l'activation des cellules immunitaires.

Cibles moléculaires et voies : Le guluronate de sodium cible diverses voies moléculaires impliquées dans l'inflammation et la réponse immunitaire, y compris la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et la voie des protéines kinases activées en aval des mitogènes (MAPK).

Composés similaires :

Acide glucuronique : Un acide uronique similaire avec des propriétés anti-inflammatoires comparables.

Acide hyaluronique : Un autre polysaccharide avec des applications en médecine et en cosmétique.

Sulfate de chondroïtine : Un composé utilisé dans le traitement de l'arthrose.

Unicité : Le guluronate de sodium est unique en raison de ses propriétés anti-inflammatoires et immunomodulatrices spécifiques. Contrairement à d'autres composés similaires, il a montré un potentiel significatif dans le traitement des maladies auto-immunes et la réduction de l'inflammation sans effets secondaires majeurs .

Applications De Recherche Scientifique

Guluronic acid sodium has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine: Guluronic acid sodium is being investigated for its therapeutic potential in treating inflammatory diseases, such as multiple sclerosis and systemic lupus erythematosus

Comparaison Avec Des Composés Similaires

Glucuronic Acid: A similar uronic acid with comparable anti-inflammatory properties.

Hyaluronic Acid: Another polysaccharide with applications in medicine and cosmetics.

Chondroitin Sulfate: A compound used in the treatment of osteoarthritis.

Uniqueness: Guluronic acid sodium is unique due to its specific anti-inflammatory and immunomodulatory properties. Unlike other similar compounds, it has shown significant potential in treating autoimmune diseases and reducing inflammation without major side effects .

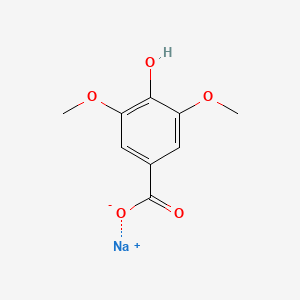

Propriétés

IUPAC Name |

sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

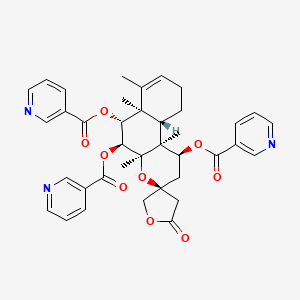

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

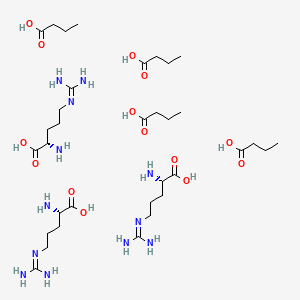

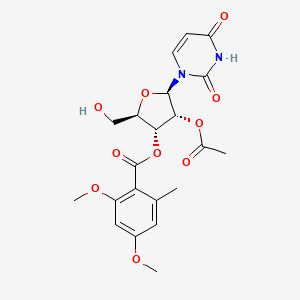

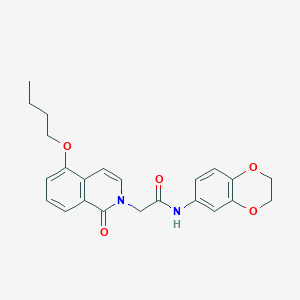

Feasible Synthetic Routes

Q1: Does sodium glucuronate play a role in bilirubin conjugation in newborns?

A1: While initial studies suggested this compound as a potential treatment for neonatal jaundice, further research revealed its ineffectiveness in enhancing bilirubin glucuronide formation in newborns. Parenteral administration did not consistently reduce serum bilirubin levels, making exchange transfusion the only reliable treatment option. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, its structure is well-known. It is the sodium salt of glucuronic acid, with a molecular formula of C6H9NaO7 and a molecular weight of 216.12 g/mol.

Q3: Does this compound affect the stability of hyaluronic acid solutions?

A5: Adding short segments of sodium hyaluronate (sHA), derived from hyaluronic acid, to high molecular weight hyaluronic acid solutions can influence their viscoelasticity. Interestingly, the effects depend on the chain length of the added sHA, with shorter segments decreasing and longer segments increasing the storage (G') and loss (G") moduli in both aqueous solutions and physiological saline (with the exception of shorter segments in saline not affecting the moduli). []

Q4: How does this compound contribute to the stability of alprostadil in pharmaceutical formulations?

A6: this compound is included in a novel liposomal formulation of alprostadil, a prostaglandin E1 analog, along with components like soybean and yolk lecithin, cholesterol, beta-sitosterol, polyethylene glycol, and vitamin C. While the specific role of this compound in this formulation's stability isn't detailed, its presence suggests potential contributions to maintaining alprostadil's stability and efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)

![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)